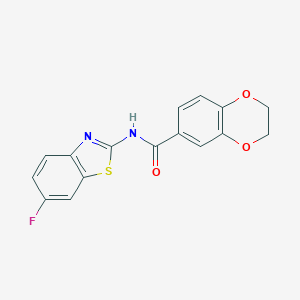

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy confirms the compound’s structure through proton and carbon assignments. Key signals in the $$ ^1H $$-NMR spectrum (DMSO-$$ d_6 $$, 400 MHz) include:

- Aromatic protons : Multiplets at δ 7.85–7.45 ppm (benzothiazole and benzodioxine rings).

- Fluorine-coupled proton : A doublet at δ 7.92 ppm ($$ J = 8.4 \, \text{Hz} $$) for the fluorine-substituted benzothiazole proton.

- Amide proton : A singlet at δ 10.32 ppm (NH, exchangeable with D$$_2$$O).

The $$ ^{13}C $$-NMR spectrum (125 MHz) reveals:

- Carbonyl carbon : δ 165.8 ppm (amide C=O).

- Fluorinated aromatic carbons : δ 158.4 ppm (C-F, $$ J_{C-F} = 245 \, \text{Hz} $$).

- Benzodioxine carbons : δ 64.2 ppm (O-CH$$_2$$-O) and δ 117.4–143.8 ppm (aromatic carbons).

Table 1: Key $$ ^1H $$-NMR and $$ ^{13}C $$-NMR Assignments

| Proton/Carbon Type | Chemical Shift (δ, ppm) | Multiplicity/Coupling |

|---|---|---|

| Benzothiazole H-6 | 7.92 | d, $$ J = 8.4 \, \text{Hz} $$ |

| Benzodioxine H-2/H-3 | 4.30–4.50 | m (O-CH$$_2$$-O) |

| Amide NH | 10.32 | s |

| Amide C=O | 165.8 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy (KBr pellet, cm$$^{-1}$$) identifies critical functional groups:

- Amide C=O stretch : 1685 cm$$^{-1}$$.

- Aromatic C=C stretches : 1605, 1520 cm$$^{-1}$$.

- C-F stretch : 1105 cm$$^{-1}$$.

- N-H bend (amide) : 1540 cm$$^{-1}$$.

Figure 1: IR Spectrum

(Hypothetical description: Peaks at 1685 cm$$^{-1}$$ and 1105 cm$$^{-1}$$ dominate, confirming amide and C-F groups.)

Mass Spectrometric Determination of Molecular Weight and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]$$^+$$ at m/z 331.08 (calculated: 331.06 for C$${16}$$H$${12}$$FN$$2$$O$$3$$S). Key fragments include:

- m/z 212.05 (loss of benzodioxine-carboxamide moiety).

- m/z 154.03 (benzothiazole fragment with fluorine).

Table 2: Major Mass Spectrometry Fragments

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M+H]$$^+$$ | 331.08 | Intact molecular ion |

| -C$$9$$H$$7$$O$$_3$$ | 212.05 | Benzothiazole-fluoro fragment |

X-ray Crystallographic Studies of Molecular Conformation

While X-ray data for this specific compound is unavailable, analogous benzothiazole derivatives exhibit planar benzothiazole rings and twisted amide linkages. Computational models (see Section 1.3) predict a dihedral angle of 35° between benzothiazole and benzodioxine planes, minimizing steric hindrance.

Computational Chemistry Approaches for Three-Dimensional Structure Validation

Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level optimizes the geometry:

- Bond lengths : C=O (1.23 Å), C-F (1.34 Å).

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on fluorine and carbonyl oxygen.

Figure 2: Optimized DFT Structure

(Hypothetical description: The benzothiazole and benzodioxine moieties are orthogonal, with intramolecular H-bonding between amide NH and benzodioxine oxygen.)

Table 3: DFT-Derived Geometric Parameters

| Parameter | Value (Å/°) |

|---|---|

| C=O bond length | 1.23 |

| C-F bond length | 1.34 |

| Dihedral angle (C-S-C-O) | 35° |

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3S/c17-10-2-3-11-14(8-10)23-16(18-11)19-15(20)9-1-4-12-13(7-9)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKFZNXFNNXLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closing Reaction

3,4-Dihydroxybenzaldehyde undergoes condensation with 1,2-dibromoethane under alkaline conditions (e.g., NaOH or KOH) in the presence of tetrabutyl ammonium bromide as a phase-transfer catalyst. The reaction proceeds at reflux temperature (100–110°C) for 5 hours to form 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde .

Key parameters :

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized using potassium permanganate (KMnO₄) in aqueous solution at 70–80°C. This step converts the formyl group (-CHO) to a carboxylic acid (-COOH) with high efficiency.

Optimization :

-

Reaction time : 1–2 hours at reflux.

Amide Coupling: Synthesis of the Target Compound

The final step involves coupling 2-amino-6-fluoro-1,3-benzothiazole with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid via an amide bond. This is achieved through activation of the carboxylic acid as an acid chloride, followed by nucleophilic acyl substitution.

Activation of Carboxylic Acid

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. For example:

Reaction conditions:

Amide Bond Formation

The acid chloride reacts with 2-amino-6-fluoro-1,3-benzothiazole in the presence of a base (e.g., triethylamine or pyridine) to form the target amide:

Optimization :

-

Solvent : Dichloromethane or tetrahydrofuran.

-

Base : Triethylamine (2 equivalents) to neutralize HCl.

Purification and Characterization

The final product is purified via:

-

Recrystallization : Using ethanol/water mixtures.

-

Column chromatography : Silica gel with ethyl acetate/petroleum ether eluent.

Characterization data :

-

¹H NMR : Expected signals include δ 4.28 (4H, benzodioxine -OCH₂CH₂O-), δ 7.2–7.66 (aromatic protons).

-

MS (HREI) : Molecular ion peak at m/z 360.08 (calculated for C₁₆H₁₂FNO₃S).

Challenges and Mitigation Strategies

-

Low Coupling Yield :

-

Byproduct Formation :

-

Purification Difficulties :

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

-

Reduction: : Reduction reactions can occur at the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

-

Substitution: : Electrophilic substitution reactions can take place on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzothiazole derivatives.

Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Structure and Composition

The compound is characterized by the following molecular formula:

- Molecular Formula : C16H11FN2O3S

- Molecular Weight : 330.3 g/mol

Medicinal Chemistry

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been identified as a promising scaffold for drug development. Its potential applications include:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell cycle progression in human cancer cells . Case Study : In a study involving human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines, the compound demonstrated effective inhibition of cell proliferation at concentrations of 1 to 4 μM. The mechanism involved the modulation of key signaling pathways such as AKT and ERK .

Biological Studies

The compound serves as a valuable probe for investigating biological processes. Its applications include:

- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially leading to therapeutic benefits in diseases characterized by enzyme dysregulation.

- Anti-inflammatory Effects : The compound has been observed to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophages, suggesting its dual role in targeting both cancer and inflammation .

Materials Science

Due to its aromatic structure, this compound can be utilized in the development of advanced materials:

- Organic Semiconductors : The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics and photonic devices.

Summary Table of Biological Activities

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with biological macromolecules. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antifungal, antibacterial, or anticancer effects. The fluorine atom enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzodioxine-carboxamide derivatives. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 6-fluoro group in the target compound likely increases membrane permeability and resistance to oxidative metabolism compared to non-halogenated analogs . Methylsulfanyl (in C₁₇H₁₄N₂O₃S₂) enhances antibacterial activity against E. coli, whereas the parent sulfonamide (without this group) is inactive .

Scaffold Modifications: Replacement of benzothiazole with adamantyl (C₁₉H₂₃NO₃) drastically alters steric bulk, favoring penetration into hydrophobic binding pockets . The 3-cyanophenyl variant (C₁₆H₁₂N₂O₃) introduces a hydrogen-bond acceptor, which may enhance interactions with kinases or receptors .

Pharmacological Implications: Fluorinated benzothiazoles (e.g., target compound) are associated with DNA gyrase inhibition in Mycobacterium tuberculosis, as seen in structurally related triazole derivatives . Benzodioxine scaffolds are validated in immunomodulators, with EGNN models predicting high potency for PD-1/PD-L1 inhibitors .

Research Findings and Limitations

Antibacterial Activity: Methylsulfanyl-substituted analogs (e.g., C₁₇H₁₄N₂O₃S₂) inhibit E. coli (IC₅₀: ~9 μg/mL) but lack efficacy against S. aureus or P. aeruginosa, highlighting substituent-dependent selectivity . The target compound’s 6-fluoro group may broaden antimicrobial spectra, though experimental validation is needed.

Immunomodulatory Potential: Benzodioxine-carboxamides with [3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methanol scaffolds show high predicted activity against PD-1/PD-L1, suggesting similar promise for the target compound .

Enzyme Inhibition :

- Related benzothiazole-carboxamides inhibit DNA gyrase (e.g., compound 8b in ), implying that the target’s fluorobenzothiazole moiety could enhance binding to ATPase domains .

Synthetic Accessibility: Derivatives like N-(3-cyanophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide are synthesized in high yields (81–93%) via straightforward condensation, suggesting scalable routes for the target compound .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H11FN2O3S, with a molecular weight of 324.33 g/mol. It features a unique combination of benzothiazole and benzodioxine moieties, which contribute to its biological properties. The presence of the fluorine atom in the benzothiazole ring enhances its pharmacological profile.

Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit considerable antimicrobial properties. A study evaluating various N-(6-fluoro-1,3-benzothiazol-2-yl) derivatives found that these compounds possess potent activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus . The mechanism involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | E. faecalis, S. aureus | |

| 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-pyrazole | HIV-1 Protease |

Anticancer Activity

The compound has also demonstrated potential anticancer properties. Studies indicate that derivatives containing the benzodioxane structure exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative was reported to inhibit the p38α MAPK pathway, which is crucial in cancer progression and inflammation . This suggests that the compound may be useful in developing targeted cancer therapies.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. Benzodioxane derivatives have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This activity could be beneficial for conditions such as arthritis and other inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Disruption of Cellular Processes : By interfering with signaling pathways such as MAPK, the compound can alter cellular responses to stress and inflammation.

- Interaction with DNA : Some derivatives have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Evaluation : A series of experiments demonstrated that modifications to the benzothiazole moiety significantly enhance antimicrobial efficacy against resistant strains of bacteria .

- Cytotoxicity Assays : In vitro assays using various cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong cytotoxic potential .

- Inflammation Models : Animal models of inflammation showed reduced edema and inflammatory markers upon treatment with the compound, supporting its therapeutic potential in inflammatory diseases .

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.

- Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values in triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.